(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride
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Overview
Description
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral precursor.
Halogenation: Introduction of the chlorine and fluorine atoms onto the phenyl ring through halogenation reactions.
Amine Formation: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(2-Chloro-4-fluorophenyl)propan-1-amine: The non-chiral version of the compound.
1-(2-Chlorophenyl)propan-1-amine: A similar compound lacking the fluorine atom.
Uniqueness
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is unique due to its chiral nature and the presence of both chlorine and fluorine atoms on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12Cl2FN |
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Molecular Weight |
224.10 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-4-fluorophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-2-9(12)7-4-3-6(11)5-8(7)10;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
DAHAOLRJSOVVPB-SBSPUUFOSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)F)Cl)N.Cl |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)Cl)N.Cl |
Origin of Product |
United States |
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